molecular formula C15H12I2O4 B072738 3,5-Diiodothyropropionic acid CAS No. 1158-10-7

3,5-Diiodothyropropionic acid

Katalognummer B072738
CAS-Nummer: 1158-10-7
Molekulargewicht: 510.06 g/mol
InChI-Schlüssel: WONYMNWUJVKVII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthetic approach towards 3,5-Diiodothyropropionic acid involves starting from 4-hydroxy-3,5-diiodobenzenepropanoic acid methyl ester. A notable method utilizes Cu(OAc)2-promoted O-arylation of arylboric acid with phenol, facilitating the construction of novel diaryl ether structures. This method has significantly improved yields, reaching up to 40.3%, which is a considerable enhancement over previous reports (X. You-jun, 2008).

Molecular Structure Analysis

The molecular structure of 3,5-Diiodothyropropionic acid, determined through crystallography, showcases an unusual conformation with its diphenyl ether bridge. This structure deviates significantly from the commonly observed structures of other thyroactive compounds, indicating a unique spatial arrangement that could influence its biochemical activity (V. Cody, 1988).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Endocrinology

Summary of the Application

DITPA is a thyroid hormone-related compound with low metabolic activity and relatively low affinity for nuclear thyroid hormone receptors . It plays important roles in the differentiation, growth, and metabolism of virtually every cell in the body .

Methods of Application or Experimental Procedures

In the presence of T3, corepressor complexes are released from thyroid hormone receptors, and liganded thyroid hormone receptors associate with coactivator complexes containing the p160 steroid receptor coactivators and histone acetyltransferases .

Results or Outcomes

DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate .

Application in Cardiology

Specific Scientific Field

Cardiology

Summary of the Application

DITPA has been used in a phase II multicenter, randomized, placebo-controlled, double-blind trial of New York Heart Association class II to IV congestive heart failure patients .

Methods of Application or Experimental Procedures

Patients were randomized (2:1) to DITPA or placebo and treated for 6 months .

Application in Thyroid Hormone Signaling Disorders

Specific Scientific Field

Endocrinology

Summary of the Application

DITPA holds therapeutic potential in thyroid hormone signaling disorders by bypassing defective transporters or binding to mutant thyroid hormone receptors (TRs) .

Methods of Application or Experimental Procedures

The use of thyroid hormone analogues has been explored for diseases such as non-alcoholic steatohepatitis and as lipid-lowering treatment .

Results or Outcomes

The application of analogues in thyroid hormone signaling disorders, particularly monocarboxylate transporter (MCT8) deficiency, has been focused on .

Application in Thyroid Cancer

Specific Scientific Field

Oncology

Summary of the Application

DITPA has been investigated for its role in TSH suppression as a substitute or adjunct to levothyroxine therapy in thyroid cancer .

Methods of Application or Experimental Procedures

The application involves the use of thyroid hormone analogues for TSH suppression .

Results or Outcomes

The outcomes of this application are still under investigation .

Application in Non-Alcoholic Steatohepatitis Treatment

Specific Scientific Field

Hepatology

Summary of the Application

DITPA has been explored for its potential use in the treatment of non-alcoholic steatohepatitis , a type of fatty liver disease.

Methods of Application or Experimental Procedures

The application involves the use of thyroid hormone analogues as a potential treatment .

Results or Outcomes

The outcomes of this application are still under investigation .

Application in Lipid-Lowering Treatment

Specific Scientific Field

Endocrinology

Summary of the Application

DITPA has been investigated for its potential use as a lipid-lowering treatment .

Methods of Application or Experimental Procedures

The application involves the use of thyroid hormone analogues as a potential treatment .

Results or Outcomes

The outcomes of this application are still under investigation .

Safety And Hazards

3,5-Diiodothyropropionic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this compound .

Eigenschaften

IUPAC Name

3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONYMNWUJVKVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040939
Record name 3,5-Diiodothyropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodothyropropionic acid

CAS RN

1158-10-7
Record name 3,5-Diiodothyropropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodothyropropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-diiodothyropropionic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5-Diiodothyropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diiodothyropropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIIODOTHYROPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodothyropropionic acid
Reactant of Route 2
Reactant of Route 2
3,5-Diiodothyropropionic acid
Reactant of Route 3
Reactant of Route 3
3,5-Diiodothyropropionic acid
Reactant of Route 4
Reactant of Route 4
3,5-Diiodothyropropionic acid
Reactant of Route 5
Reactant of Route 5
3,5-Diiodothyropropionic acid
Reactant of Route 6
Reactant of Route 6
3,5-Diiodothyropropionic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.